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Cat. No.: B13098021

Get Quote

Executive Summary & Structural Profiling
4-Thiazolebutanol (CAS: 79685-57-7), systematically named 4-(1,3-thiazol-4-yl)butan-1-ol, is

a highly versatile heterocyclic intermediate utilized in advanced organic synthesis and

medicinal chemistry (1)[1]. Originally detailed in the synthetic methodologies by Hara and

Sheehan (1981) (2)[2], this molecule combines the robust, electron-rich aromaticity of a 1,3-

thiazole ring with the amphiphilic flexibility of a four-carbon primary alcohol chain.

As an Application Scientist, I approach the physicochemical profiling of this molecule by

dissecting its structural duality:

The Thiazole Core: A five-membered

-excessive heteroaromatic ring containing nitrogen and sulfur. The conjugate acid of the
thiazole nitrogen possesses a pKa of approximately 2.5 (3)[3].
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The Butanol Tether: Provides a terminal hydroxyl group capable of acting as both a hydrogen

bond donor and acceptor, significantly influencing the molecule's solvation sphere and acting

as a structural template in peptidomimetics (4)[4].

Thermodynamic Solubility Dynamics
Understanding the solubility of 4-Thiazolebutanol requires a mechanistic view of its ionization

states and solvent interactions.

Aqueous Solubility and pH Dependency
The basicity of the thiazole nitrogen dictates the molecule's pH-dependent solubility profile.

According to the Henderson-Hasselbalch equation, at physiological pH (7.4) and intestinal pH

(6.8), 4-Thiazolebutanol exists almost exclusively in its neutral, un-ionized form. In this state,

aqueous solubility is driven entirely by dipole-dipole interactions and hydrogen bonding from

the terminal hydroxyl group and the ring heteroatoms.

However, in highly acidic environments (pH < 2.5), such as the gastric lumen, the nitrogen

atom becomes protonated (5)[5]. This cationic speciation drastically reduces the partition

coefficient (LogD) and exponentially increases aqueous solubility, a critical factor when

formulating oral doses.

Organic Solvent Compatibility
Due to an estimated LogP of ~1.0, the neutral molecule exhibits excellent solubility in a broad

spectrum of organic solvents. It is highly miscible in polar aprotic solvents (DMSO, DMF) and

polar protic solvents (methanol, ethanol), which is critical for its use as a building block in cross-

coupling reactions.

Table 1: Predicted Solubility Profile of 4-Thiazolebutanol
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Solvent System Relative Solubility Mechanistic Rationale

Water (pH 1.2) High (>50 mg/mL)
Ionization of thiazole nitrogen

(cationic state).

Water (pH 7.4) Moderate (1-5 mg/mL)
Neutral state; relies on H-

bonding of the -OH group.

DMSO / DMF Very High (>100 mg/mL)

Favorable dipole interactions

with the neutral organic

scaffold.

Dichloromethane High (>50 mg/mL)

Lipophilic 4-carbon chain

promotes solvation in

halogenated solvents.

Hexanes Low (<1 mg/mL)

Insufficient polarity to disrupt

intermolecular H-bonding of

the alcohol.

Experimental Methodologies: Solubility Validation
To ensure scientific integrity, the following protocol is designed as a self-validating system,

incorporating equilibrium verification to prevent supersaturation artifacts.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method) Causality Note:

Thermodynamic solubility (equilibrium) is prioritized over kinetic solubility to prevent false-

positive solubility spikes common with amphiphilic liquids/low-melting solids.

Preparation: Add an excess of 4-Thiazolebutanol (e.g., 100 mg) to 1 mL of the target

aqueous buffer (e.g., 0.1 N HCl for pH 1.2, and Phosphate Buffer for pH 7.4) in a sealed

glass vial.

Equilibration: Incubate the vials in an orbital shaker at 37°C ± 0.5°C for 24 hours. Validation

step: Sample at 24h and 48h to confirm equilibrium has been reached (concentration

variance < 5%).

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any

undissolved material. Filter the supernatant through a 0.22 µm PTFE syringe filter.
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Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detecting the

thiazole chromophore at ~254 nm) against a validated calibration curve.

4-Thiazolebutanol
(Sample)

AddtoAqueousBuffers
(pH1.2, 7.4)

 Excess API

Shake-Flask Incubation
(24h at 37°C)

 Equilibrium

Phase Separation
(Centrifugation)

 Isolate Supernatant

HPLC-UV Quantification
(Thermodynamic Sol.)

 Dilute & Inject
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Click to download full resolution via product page

Workflow for determining the thermodynamic solubility of 4-Thiazolebutanol.

Chemical Stability & Degradation Pathways
A self-validating stability protocol must account for the specific vulnerabilities of both the

heterocycle and the aliphatic chain. 4-Thiazolebutanol is generally stable under ambient

conditions but is susceptible to specific degradation vectors under forced stress.

Degradation Vectors
Oxidative Susceptibility: The most critical degradation pathway is oxidation. The sulfur atom

within the thiazole ring can be oxidized to a sulfoxide or sulfone in the presence of strong

reactive oxygen species (ROS) or peroxides. Concurrently, the primary alcohol is vulnerable

to oxidation, potentially converting to 4-(1,3-thiazol-4-yl)butanal or the corresponding

butanoic acid.

Thermal and Photolytic Stability: The thiazole ring exhibits high resonance energy, conferring

excellent photostability. However, prolonged thermal stress (>100°C) in the presence of

oxygen may accelerate the aforementioned oxidative pathways or lead to intermolecular

etherification of the alcohol.

Storage Standards: To ensure structural integrity, 4-Thiazolebutanol should be stored under

an inert atmosphere (nitrogen or argon), protected from light, and kept at 2-8°C.

Protocol 2: Forced Degradation (Stability-Indicating) Assay Causality Note: This protocol

stresses the molecule to identify degradation products, ensuring that analytical methods are

stability-indicating (i.e., they can resolve the API from its degradants) and checking mass

balance.

Oxidative Stress: Treat a 1 mg/mL solution of 4-Thiazolebutanol with 3%

at room temperature for 24 hours. Quench with sodium thiosulfate before analysis to halt
degradation.

Acid/Base Hydrolysis: Expose the API to 0.1 N HCl and 0.1 N NaOH at 60°C for 3 days.
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Thermal Stress: Heat the neat sample at 80°C for 7 days.

Analysis: Analyze all stressed samples via LC-MS to determine mass balance and identify

the m/z of degradation peaks (e.g., +16 Da for sulfoxide formation).
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Primary forced degradation pathways of 4-Thiazolebutanol under oxidative and thermal

stress.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b13098021/docs?utm_src=pdf-body#solubility-and-stability-dynamics-of-4-thiazolebutanol-a-comprehensive-technical-guide
https://www.benchchem.com/product/b13098021?utm_src=pdf-custom-synthesis#bc-rfq
https://www.molaid.com/MS_220286
https://www.molaid.com/MS_220285
https://www.chemicalbook.com/article/synthesis-of-thiazole.htm
https://espace.library.uq.edu.au/data/UQ_386341/UQ386341_OA.pdf?Expires=1772701244&Key-Pair-Id=APKAJKNBJ4MJBJNC6NLQ&Signature=JWJBrLiq9tPCIjKZA65nAOC~A3~AkOKZY99eDXFChuGbjQTcfanrcmw-HF9blES0v27aNXWofy7DSyJwjsuaz13VErs-VyxXOr~Zofqg1whKK42GVzd7PfCQ5OLB7a4qPKN~WRRqIDeUDfttBokpvsn12j~c3OVTyOVeBqyZ3NUZklGZ6RGY1cqaUtHe6gtoq24PM7Ulxe7jkgAyEwCFPrGunCpeFZ0Npb4lF4GiYVEW3owiO5L0FIvT3r80WQHFBZMUnd7tdQs9~C391fLLQO7EaQKRRkqaBvyy6fF8qSL2WRMS6vndVpsk84t02y65Pw19MlbIj8lUS4ahKwB4Nw__
https://en.wikipedia.org/wiki/Thiazole
https://www.benchchem.com/product/b13098021/docs#solubility-and-stability-dynamics-of-4-thiazolebutanol-a-comprehensive-technical-guide
https://www.benchchem.com/product/b13098021/docs#solubility-and-stability-dynamics-of-4-thiazolebutanol-a-comprehensive-technical-guide
https://www.benchchem.com/product/b13098021/docs#solubility-and-stability-dynamics-of-4-thiazolebutanol-a-comprehensive-technical-guide
https://www.benchchem.com/product/b13098021/docs#solubility-and-stability-dynamics-of-4-thiazolebutanol-a-comprehensive-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13098021?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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